2-[(4-Methoxyphenyl)methylidene]-4-methylcyclohexan-1-one
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Overview
Description
2-[(4-Methoxyphenyl)methylidene]-4-methylcyclohexan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxyphenyl group attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)methylidene]-4-methylcyclohexan-1-one typically involves the condensation of 4-methoxybenzaldehyde with 4-methylcyclohexanone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)methylidene]-4-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Methoxyphenyl)methylidene]-4-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)methylidene]-4-methylcyclohexan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-Methoxybenzyl cyanide
Uniqueness
2-[(4-Methoxyphenyl)methylidene]-4-methylcyclohexan-1-one stands out due to its unique combination of a methoxyphenyl group and a cyclohexanone ring. This structure imparts specific chemical and physical properties, making it suitable for diverse applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity .
Properties
CAS No. |
78258-91-0 |
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Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C15H18O2/c1-11-3-8-15(16)13(9-11)10-12-4-6-14(17-2)7-5-12/h4-7,10-11H,3,8-9H2,1-2H3 |
InChI Key |
RVBJDYPDEOWJSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)C(=CC2=CC=C(C=C2)OC)C1 |
Origin of Product |
United States |
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